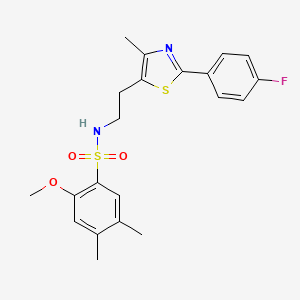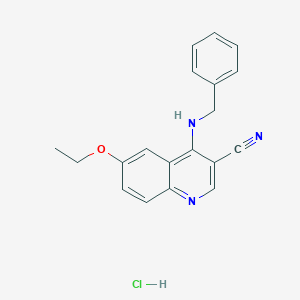![molecular formula C20H24N4 B2482785 2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900282-73-7](/img/structure/B2482785.png)
2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the pyrazole and pyrimidine rings, followed by various substitutions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, with various substituents at the 2, 5, 3, and 7 positions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Typically, pyrazolo[1,5-a]pyrimidines can undergo various reactions at the different substituent positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present. Factors such as polarity, solubility, and stability could be influenced by these substituents .Scientific Research Applications
Heterocyclic Synthesis and Chemical Diversity
The chemical compound 2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is an example of a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds that has been extensively studied for their diverse chemical properties and potential applications in heterocyclic synthesis. These compounds are known for their ability to serve as building blocks in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and drug development. For instance, research by Ho and Suen (2013) explores the synthesis of novel derivatives incorporating a pyrimidine moiety, demonstrating the versatility of these compounds in creating a wide range of heterocyclic structures with potential biological activities (Ho & Suen, 2013).
Catalysis and Green Chemistry
The use of pyrazolo[1,5-a]pyrimidine derivatives in catalysis, particularly in green chemistry approaches, highlights their significance in promoting more sustainable and environmentally friendly chemical reactions. For example, AlMarzouq et al. (2016) discuss the use of pyrazolo[1,5-a]pyrimidine derivatives in catalysis under conditions that minimize environmental impact, such as using pressure as a green technology for the synthesis of these compounds, thereby contributing to the development of more sustainable chemical processes (AlMarzouq et al., 2016).
Biological Activities and Drug Development
The biological and medicinal activities of pyrazolo[1,5-a]pyrimidine derivatives are of considerable interest due to their potential therapeutic applications. Studies have shown that these compounds exhibit a range of biological activities, including antiviral, cytotoxic, and anti-inflammatory effects. For instance, El-Subbagh et al. (2000) have synthesized a series of these derivatives and screened them for antiviral and antitumor activities, demonstrating their potential as lead compounds in drug discovery (El-Subbagh et al., 2000).
Future Directions
properties
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-14-7-9-17(10-8-14)19-16(3)22-24-18(13-15(2)21-20(19)24)23-11-5-4-6-12-23/h7-10,13H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLZKIUZCZKQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

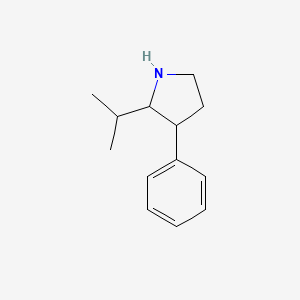
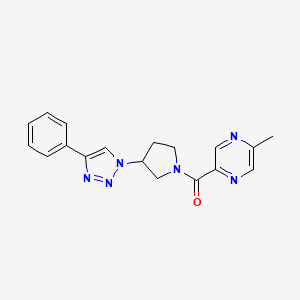
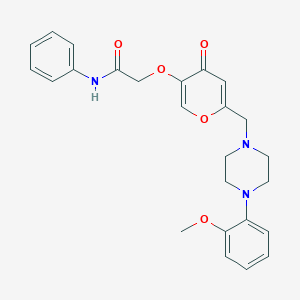
![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2482709.png)
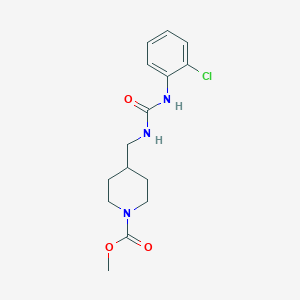
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2482712.png)
![(2-phenylthiazol-4-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2482713.png)
![Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2482714.png)
![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride](/img/structure/B2482715.png)
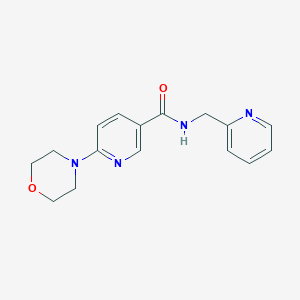
![Ethyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate](/img/structure/B2482719.png)
![4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B2482721.png)
